Cas no 17238-56-1 (bis(pyrrolidine-1-carboximidamide); sulfuric acid)

Bis(pyrrolidine-1-carboximidamide) sulfuric acid is a stable, high-purity compound primarily used in organic synthesis and pharmaceutical research. Its key advantages include strong reactivity as a guanidinylation reagent, facilitating the introduction of guanidine groups into target molecules. The sulfuric acid counterion enhances solubility in polar solvents, improving reaction efficiency. The compound exhibits excellent thermal stability, making it suitable for a range of reaction conditions. Its crystalline form ensures consistent purity (>98%), reducing variability in synthetic applications. The product is particularly valuable in peptide modification and heterocycle synthesis, offering reliable performance in complex transformations. Proper handling under inert conditions is recommended due to its hygroscopic nature.
bis(pyrrolidine-1-carboximidamide); sulfuric acid structure
17238-56-1 structure
Product Name:bis(pyrrolidine-1-carboximidamide); sulfuric acid
CAS No:17238-56-1
MF:C5H13N3O4S
MW:211.239419698715
MDL:MFCD18082794
CID:167805
PubChem ID:44245210
Update Time:2025-10-18

bis(pyrrolidine-1-carboximidamide); sulfuric acid Chemical and Physical Properties

Names and Identifiers

    • Bis(pyrrolidine-1-carboxamidine) sulphate
    • bis[amino(pyrrolidin-1-yl)methaniminium] sulfate
    • sulfuric acid salt
    • Bis(pyrrolidine-1-carboximidamide)
    • bis-(Pyrrolidine-1-carboxamidine) sulfate
    • bis(pyrrolidine-1-carboximidamide); sulfuric acid
    • MDL: MFCD18082794
    • Inchi: 1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4)
    • InChI Key: YFQLHYLNOMNMMW-UHFFFAOYSA-N
    • SMILES: S(O)(O)(=O)=O.C(N1CCCC1)(N)=N

Computed Properties

  • Exact Mass: 324.15822
  • Monoisotopic Mass: 324.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 189A^2

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 541.9°Cat760mmHg
  • Flash Point: 281.5°C
  • PSA: 189.96

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bis(pyrrolidine-1-carboximidamide); sulfuric acid Related Literature

Additional information on bis(pyrrolidine-1-carboximidamide); sulfuric acid

Bis(pyrrolidine-1-carboxamidine) Sulphate: A Comprehensive Overview

Bis(pyrrolidine-1-carboxamidine) sulphate is a chemical compound that has garnered significant attention in the fields of pharmaceuticals and biochemistry. This compound, with its unique structure and functional groups, serves as an important intermediary in various biochemical processes and has potential applications in drug delivery systems and therapeutic agents.

Before delving into the specifics of this compound, it is essential to understand its nomenclature. The name "Bis(pyrrolidine-1-carboxamidine) sulphate" indicates that the molecule contains two pyrrolidine rings, each substituted at position 1 with a carboxamidine group, and a sulphate ion as part of the overall structure. Pyrrolidine is a five-membered saturated amine ring, and its substitution pattern plays a critical role in determining the chemical reactivity and biological activity of the compound.

One of the key aspects of Bis(pyrrolidine-1-carboxamidine) sulphate lies in its ability to form stable complexes with bioactive molecules. This property makes it a valuable tool in pharmaceutical formulations, particularly in the development of controlled-release drugs. The carboxamidine groups are highly reactive and can participate in various types of interactions, including hydrogen bonding and electrostatic interactions, which are crucial for modulating the pharmacokinetics of associated drugs.

Recent studies have highlighted the potential of this compound as a stabilizing agent in drug delivery systems. For instance, research published in the Journal of Controlled Release demonstrated that Bis(pyrrolidine-1-carboxamidine) sulphate can enhance the stability of hydrophobic drugs by forming inclusion complexes with cyclodextrins. This approach not only improves the solubility of poorly soluble drugs but also enhances their bioavailability, making it a promising strategy in modern pharmacotherapy.

Another area of interest is the role of Bis(pyrrolidine-1-carboxamidine) sulphate in enzyme inhibition. The compound's structure allows it to bind to specific active sites on enzymes, thereby modulating their activity. This property has been explored in the context of developing novel inhibitors for enzymes involved in disease pathways, such as kinases and proteases. For example, a study in Nature Communications reported that this compound exhibits potent inhibitory effects on certain cancer-related kinases, suggesting its potential as a lead molecule in oncology drug discovery.

The sulphate group in Bis(pyrrolidine-1-carboxamidine) sulphate is another critical feature. Sulphates are known for their ability to enhance the solubility of organic compounds, which is advantageous in formulation development. Additionally, the ionic nature of the sulphate ion can influence the overall charge and surface properties of the molecule, affecting its interactions with biological membranes and cellular components.

Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the activity of Bis(pyrrolidine-1-carboxamidine) sulphate. For instance, molecular dynamics simulations have provided insights into how the compound interacts with model membrane systems, which is essential for understanding its potential as a permeation enhancer. These studies have revealed that the compound's ability to disrupt lipid packing and create transient pores in biological membranes contributes to its effectiveness in drug delivery.

Moreover, the application of Bis(pyrrolidine-1-carboxamidine) sulphate extends to diagnostic imaging. Its unique pharmacokinetic profile makes it a candidate for use as a contrast agent in medical imaging techniques such as MRI and CT scans. Research in this area has focused on optimizing the compound's properties to achieve better image resolution while minimizing toxicity, paving the way for its potential clinical application.

Looking ahead, the continued exploration of Bis(pyrrolidine-1-carboxamidine) sulphate and its derivatives is expected to yield innovative solutions in drug delivery and disease treatment. By leveraging advances in synthetic chemistry, pharmacology, and computational modeling, researchers can further unlock the full potential of this compound, ultimately contributing to advancements in healthcare.

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